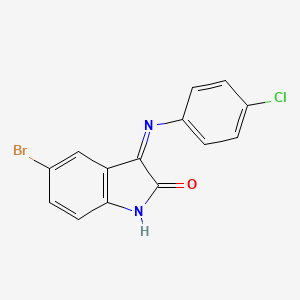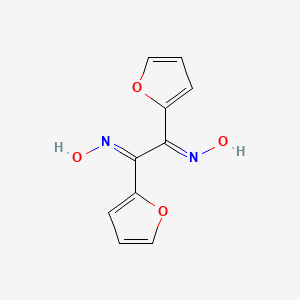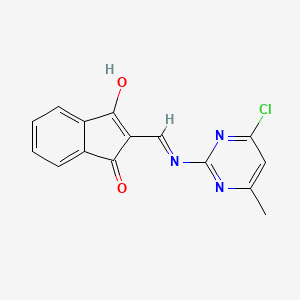
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one
Overview
Description
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one, also known as MTPT, is a heterocyclic compound belonging to the family of triazinones. It is a synthetic organic compound with a wide range of applications in the field of scientific research. MTPT has been studied extensively for its potential use in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.
Scientific Research Applications
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one has a wide range of applications in the field of scientific research. It has been used in the synthesis of various compounds, including peptides, oligonucleotides, and antibiotics. It has also been used as a catalyst in organic reactions. Additionally, it has been used in the study of the mechanism of action of various drugs, including antifungals, antivirals, and antineoplastics.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one is not completely understood. It is believed that 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. Additionally, it is believed that 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one acts as an anti-inflammatory agent, as well as an antioxidant.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one are not well understood. However, it is believed that 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one may have a variety of effects on the body. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to have an effect on the metabolism of drugs, as well as on the immune system.
Advantages and Limitations for Lab Experiments
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a stable compound, and it is not toxic. However, there are some limitations to its use in laboratory experiments. It is not as soluble in water as some other compounds, and it is not as effective as some other compounds in some reactions.
Future Directions
There are a number of potential future directions for the use of 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one. One potential direction is the development of new synthetic methods for the synthesis of 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one. Additionally, further research could be conducted on the mechanism of action of 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one, as well as its biochemical and physiological effects. Additionally, further research could be conducted on the advantages and limitations of 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one for use in laboratory experiments. Finally, further research could be conducted on the potential applications of 6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one in the field of medicine.
properties
IUPAC Name |
6-methyl-3-pyridin-2-yl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-6-9(14)11-8(13-12-6)7-4-2-3-5-10-7/h2-5H,1H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZOSIBUZQHMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-(2-pyridinyl)-1,2,4-triazin-5(2H)-one | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

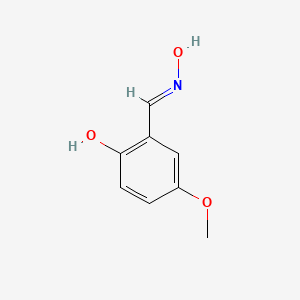

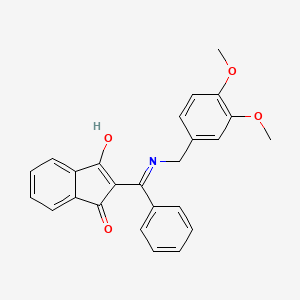

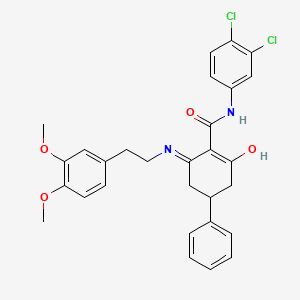
![3-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B6300374.png)
